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molecular formula H3O4PZr B081580 Zirconium phosphate CAS No. 13765-95-2

Zirconium phosphate

Cat. No. B081580
M. Wt: 189.22 g/mol
InChI Key: SDKTUKJXHDZWMB-UHFFFAOYSA-N
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Patent
US05231065

Procedure details

A solution consisting of 100 ml isopropanol and 13.0 ml orthophosphoric acid (commercially available concentrated reagent) was added to a second solution consisting of 300 ml isopropanol and 57.6 g zirconium tetrabutoxide butanolate. The product gel was filtered, dried, and screened to various sized fractions. The dried zirconium phosphate gel was activated by calcining at 300° C. in air for 90 minutes. Subsequent to being calcined the zirconium phosphate gel was flushed with nitrogen.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
zirconium tetrabutoxide butanolate
Quantity
57.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Zirconium Phosphate

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C([O-])CCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Zr+4:31]>C(O)(C)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:31].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:31].[Zr+4:31] |f:1.2.3.4.5.6,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
zirconium tetrabutoxide butanolate
Quantity
57.6 g
Type
reactant
Smiles
C(CCC)[O-].[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Zr+4]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a second solution
FILTRATION
Type
FILTRATION
Details
The product gel was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen

Outcomes

Product
Details
Reaction Time
90 min
Name
Zirconium Phosphate
Type
Smiles
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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